Cas no 26163-29-1 (2-Nitroacetamide ammoniate)

2-Nitroacetamide ammoniate 化学的及び物理的性質
名前と識別子
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- Acetamide, 2-nitro-, monoammonium salt
- 2-Nitroacetamide ammoniate
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- インチ: 1S/C2H4N2O3.H3N/c3-2(5)1-4(6)7;/h1H2,(H2,3,5);1H3
- InChIKey: RHLCYYRAECUNHY-UHFFFAOYSA-N
- ほほえんだ: [N+](CC(N)=O)(=O)[O-].N
2-Nitroacetamide ammoniate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Nitroacetamide ammoniate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N901180-50mg |
2-Nitroacetamide ammoniate |
26163-29-1 | 50mg |
$ 160.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587593-1g |
2-Nitroacetamide, ammonia salt |
26163-29-1 | 98% | 1g |
¥3265 | 2023-04-05 | |
A2B Chem LLC | AX46407-250mg |
2-nitroacetamide amine |
26163-29-1 | 250mg |
$102.00 | 2024-04-20 | ||
1PlusChem | 1P01EB47-250mg |
2-Nitro-acetamide ammonium salt |
26163-29-1 | 250mg |
$95.00 | 2023-12-18 | ||
abcr | AB236234-250mg |
2-Nitroacetamide ammoniate; . |
26163-29-1 | 250mg |
€114.80 | 2024-04-18 | ||
abcr | AB236234-1g |
2-Nitroacetamide ammoniate; . |
26163-29-1 | 1g |
€264.30 | 2024-04-18 | ||
A2B Chem LLC | AX46407-1g |
2-nitroacetamide amine |
26163-29-1 | 1g |
$222.00 | 2024-04-20 | ||
Ambeed | A297347-1g |
2-Nitroacetamide, ammonia salt |
26163-29-1 | 95% | 1g |
$301.0 | 2024-04-15 | |
TRC | N901180-10mg |
2-Nitroacetamide ammoniate |
26163-29-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
Apollo Scientific | OR13268-1g |
2-Nitroacetamide ammoniate |
26163-29-1 | 1g |
£664.00 | 2025-02-19 |
2-Nitroacetamide ammoniate 関連文献
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
2-Nitroacetamide ammoniateに関する追加情報
Introduction to 2-Nitroacetamide ammoniate (CAS No: 26163-29-1)
2-Nitroacetamide ammoniate, identified by the Chemical Abstracts Service Number (CAS No) 26163-29-1, is a specialized chemical compound that has garnered attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of nitroacetamide derivatives, which are known for their versatile applications in synthetic chemistry, drug development, and as intermediates in various chemical processes. The nitro group and the acetamide moiety contribute to its unique reactivity, making it a valuable building block for researchers exploring novel molecular architectures.
The structure of 2-Nitroacetamide ammoniate consists of an acetamide functional group attached to a nitro-substituted carbon atom. This configuration imparts distinct chemical properties that make it useful in various synthetic pathways. The nitro group, being electron-withdrawing, influences the reactivity of the adjacent amide bond, enabling selective modifications and functionalizations. Such characteristics are particularly valuable in medicinal chemistry, where precise control over molecular structure is crucial for optimizing biological activity.
In recent years, there has been a growing interest in nitroacetamide derivatives due to their potential applications in drug discovery. The nitro group can be further transformed into other functional moieties through reduction to an amine or further oxidation to a nitrile, providing multiple avenues for structural diversification. This flexibility has made compounds like 2-Nitroacetamide ammoniate indispensable in the synthesis of pharmacologically active agents.
One of the most compelling aspects of 2-Nitroacetamide ammoniate is its role as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have explored its utility in constructing inhibitors of enzymes involved in metabolic pathways relevant to cancer and inflammation. The ability to modify the nitroacetamide core allows for fine-tuning of physicochemical properties such as solubility, metabolic stability, and target affinity.
Recent advancements in computational chemistry have further enhanced the utility of 2-Nitroacetamide ammoniate. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of more effective derivatives. These computational approaches complement experimental efforts, enabling researchers to predict and optimize the properties of new compounds before synthesizing them.
The pharmaceutical industry has also shown interest in 2-Nitroacetamide ammoniate due to its potential as a precursor for next-generation drugs. Its incorporation into lead compounds has demonstrated promising results in preclinical studies. By modifying the substituents on the nitroacetamide core, scientists have generated analogs with enhanced potency and reduced side effects. Such developments underscore the importance of this compound in advancing drug discovery initiatives.
Beyond pharmaceutical applications, 2-Nitroacetamide ammoniate finds utility in agrochemical research. Derivatives of this compound have been investigated for their potential as herbicides and fungicides. The unique chemical properties of nitroacetamides make them effective at disrupting essential biological processes in pests while maintaining environmental safety.
The synthesis of 2-Nitroacetamide ammoniate involves well-established chemical methodologies that ensure high yield and purity. Common synthetic routes include nitration of acetamide derivatives followed by ammoniation under controlled conditions. Advances in green chemistry principles have also led to more sustainable methods for producing this compound, minimizing waste and reducing environmental impact.
In conclusion, 2-Nitroacetamide ammoniate (CAS No: 26163-29-1) is a multifaceted chemical entity with significant implications across multiple scientific disciplines. Its role as a versatile intermediate in drug discovery, coupled with its potential applications in agrochemicals and material science, highlights its importance in modern chemistry research. As our understanding of molecular interactions continues to evolve, compounds like 2-Nitroacetamide ammoniate will undoubtedly play a pivotal role in shaping future advancements.
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